N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide
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Overview
Description
N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a nitrogen atom. This compound is known for its stability and ability to form complexes with transition metals, making it valuable in various chemical applications .
Mechanism of Action
Target of Action
The primary target of N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the fatty acid biosynthesis pathway, affecting the production of essential cellular components.
Biochemical Pathways
The compound primarily affects the fatty acid biosynthesis pathway . By interacting with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, it may disrupt the normal function of this pathway, leading to downstream effects on cell growth and division.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide typically involves the condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
3,5-di-tert-butyl-4-hydroxybenzaldehyde+methoxycarbohydrazide→N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide is unique due to the presence of the 3,5-di-tert-butyl-4-hydroxyphenyl group, which imparts significant steric hindrance and enhances its stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
methyl N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)12-8-11(10-18-19-15(21)22-7)9-13(14(12)20)17(4,5)6/h8-10,20H,1-7H3,(H,19,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLPXQKCKPQIOG-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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